molecular formula C3H4ClF3S B2768900 1-chloro-2-[(trifluoromethyl)sulfanyl]ethane CAS No. 819-55-6

1-chloro-2-[(trifluoromethyl)sulfanyl]ethane

Cat. No.: B2768900
CAS No.: 819-55-6
M. Wt: 164.57
InChI Key: WTQNKOJNJFWSRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-chloro-2-[(trifluoromethyl)sulfanyl]ethane is an organochlorine compound with the molecular formula C3H4ClF3S It is characterized by the presence of a chlorine atom, a trifluoromethylthio group, and an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-2-[(trifluoromethyl)sulfanyl]ethane typically involves the reaction of ethylene with sulfur tetrafluoride and chlorine. The reaction conditions often include the use of a catalyst and controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve efficient production. Safety measures are also crucial due to the handling of reactive and potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

1-chloro-2-[(trifluoromethyl)sulfanyl]ethane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction can lead to the formation of simpler hydrocarbons or other reduced products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve solvents like dichloromethane or acetonitrile and may require a base to facilitate the reaction.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve oxidation.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Various substituted ethane derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced hydrocarbons and other simpler compounds.

Scientific Research Applications

1-chloro-2-[(trifluoromethyl)sulfanyl]ethane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-chloro-2-[(trifluoromethyl)sulfanyl]ethane involves its interaction with molecular targets through its functional groups. The chlorine and trifluoromethylthio groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-(trifluoromethyl)ethane: Similar structure but lacks the sulfur atom.

    1-Bromo-2-(trifluoromethylthio)ethane: Similar structure with bromine instead of chlorine.

    2-Chloro-1,1,1-trifluoroethane: Different substitution pattern on the ethane backbone.

Uniqueness

1-chloro-2-[(trifluoromethyl)sulfanyl]ethane is unique due to the presence of both chlorine and trifluoromethylthio groups, which impart distinct chemical properties and reactivity. This combination makes it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

1-chloro-2-(trifluoromethylsulfanyl)ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClF3S/c4-1-2-8-3(5,6)7/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQNKOJNJFWSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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